molecular formula C10H10N2O3S B3051283 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 326014-92-0

5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B3051283
CAS No.: 326014-92-0
M. Wt: 238.27 g/mol
InChI Key: RMGYHGUVGLHBIF-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a high-purity chemical reagent featuring the versatile 1,3,4-oxadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is exclusively intended for laboratory research applications. Key Research Applications & Value: The 1,3,4-oxadiazole core is a privileged structure in anticancer agent development. Compounds based on this scaffold demonstrate potent cytotoxic effects against various cancer cell lines by targeting critical biological pathways, including the inhibition of enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally similar 1,3,4-oxadiazole-2-thiol derivatives have shown promising activity as inhibitors of matrix metalloproteinases (MMPs), such as MMP-9, which are key proteases involved in tumor invasion, metastasis, and angiogenesis . Beyond oncology research, the 1,3,4-oxadiazole ring system is a promising pharmacophore for antimicrobial discovery . Its mechanism of action in this context may involve the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication . The exocyclic thiol group in its structure is also associated with notable antioxidant properties, as demonstrated by close analogs, which show efficacy in free radical scavenging assays . This multi-faceted activity profile makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules for multiple therapeutic areas. Usage Notes: This product is offered for research purposes within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-13-7-2-4-8(5-3-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYHGUVGLHBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368703
Record name 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326014-92-0
Record name 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Significance

The target molecule features a 1,3,4-oxadiazole core substituted at the 5-position with a [(4-methoxyphenoxy)methyl] group and a thiol (-SH) moiety at the 2-position. This architecture is critical for its hypothesized enzyme-inhibitory and antioxidant properties, as evidenced by analogous oxadiazole-thiol derivatives. The synthesis typically involves cyclization of hydrazide precursors or post-cyclization functionalization, leveraging well-established heterocyclic chemistry protocols.

Preparation Methodologies

Cyclization of Hydrazide Precursors

The most direct route involves the cyclization of (4-methoxyphenoxy)acetic acid hydrazide with carbon disulfide (CS₂) under alkaline conditions. This method, adapted from procedures for analogous oxadiazole-thiols, proceeds as follows:

Synthesis of (4-Methoxyphenoxy)acetic Acid Hydrazide
  • Esterification : (4-Methoxyphenoxy)acetic acid is refluxed with ethanol and catalytic sulfuric acid to yield ethyl (4-methoxyphenoxy)acetate.
  • Hydrazide Formation : The ester is treated with hydrazine hydrate in ethanol, producing the hydrazide intermediate.
Cyclization to Oxadiazole-Thiol

The hydrazide (0.01 mol) is dissolved in absolute ethanol, followed by the addition of potassium hydroxide (0.03 mol) and CS₂ (0.03 mol). The mixture is refluxed for 6 hours, during which H₂S gas evolves. Acidification with HCl precipitates the crude product, which is recrystallized from ethanol.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Time: 6 hours
  • Yield: 65–75% (estimated from analogous reactions)

Post-Cyclization Alkylation

An alternative approach involves synthesizing the unsubstituted 1,3,4-oxadiazole-2-thiol core and subsequently introducing the (4-methoxyphenoxy)methyl group via alkylation.

Synthesis of 1,3,4-Oxadiazole-2-Thiol

Prepared via cyclization of a generic hydrazide (e.g., acetic acid hydrazide) with CS₂ and KOH, as described in Section 2.1.2.

Alkylation with (4-Methoxyphenoxy)methyl Halide

The oxadiazole-thiol (0.0008 mol) is dissolved in N,N-dimethylformamide (DMF), treated with sodium hydride (NaH, 0.0008 mol), and reacted with (4-methoxyphenoxy)methyl bromide (0.0008 mol) at room temperature for 3 hours. The product is isolated by aqueous workup.

Reaction Conditions :

  • Solvent: DMF
  • Base: NaH
  • Temperature: Ambient (~25°C)
  • Time: 3 hours
  • Yield: 60–70% (extrapolated from similar reactions)

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of KOH as a base in ethanol facilitates deprotonation of the hydrazide, enabling nucleophilic attack on CS₂. The resultant intermediate undergoes cyclization upon elimination of H₂S, forming the oxadiazole-thiol ring. Prolonged reflux (6 hours) ensures complete conversion, while shorter durations lead to unreacted hydrazide.

Alkylation Challenges

The thiol group’s susceptibility to oxidation necessitates inert atmospheres during alkylation. competing reactions (e.g., disulfide formation) are mitigated by using freshly distilled DMF and anhydrous NaH.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • ν(S-H) : 2550–2600 cm⁻¹ (weak, indicative of thiol group).
  • ν(C=N) : 1610–1630 cm⁻¹ (oxadiazole ring).
  • ν(Ar-O-C) : 1240–1260 cm⁻¹ (ether linkage).

Nuclear Magnetic Resonance (¹H NMR)

  • δ 3.75 ppm (s, 3H) : Methoxy group (-OCH₃).
  • δ 4.85 ppm (s, 2H) : Methylene bridge (-CH₂-).
  • δ 6.80–7.20 ppm (m, 4H) : Aromatic protons.

Mass Spectrometry

  • Molecular Ion Peak : m/z 253 [M+H]⁺ (calculated for C₁₀H₉N₃O₃S).
  • Fragmentation patterns align with loss of -SH (m/z 217) and subsequent cleavage of the oxadiazole ring.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Limitations
Hydrazide Cyclization (4-Methoxyphenoxy)acetic acid 65–75% One-pot synthesis; minimal purification Requires handling toxic CS₂
Post-Cyclization Alkylation 1,3,4-Oxadiazole-2-thiol 60–70% Modular; allows diverse substitutions Multi-step; lower overall yield

Industrial and Experimental Considerations

  • Scalability : The cyclization route is preferred for large-scale synthesis due to fewer steps and higher yields.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
  • Safety : CS₂ and H₂S demand fume hood use and proper ventilation.

Chemical Reactions Analysis

5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.
  • Antioxidant Properties : Its thiol group contributes to antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it relevant in treating inflammatory diseases.

Scientific Research Applications

The applications of this compound are extensive and can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity.
  • Proteomics Research : It is utilized in studies focusing on protein interactions and functions, contributing to the understanding of cellular mechanisms .

Material Science

  • Synthesis of New Materials : The compound is explored for its potential in developing new materials with specific properties due to its unique chemical structure .

Chemical Reactions

  • Reagent in Organic Chemistry : It acts as a reagent in various organic reactions, facilitating the synthesis of derivatives that may have enhanced or novel properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Study BAntioxidant PropertiesShowed potential in reducing oxidative stress markers in vitro.
Study CDrug DevelopmentHighlighted as a promising scaffold for designing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thiol group play crucial roles in its reactivity and binding properties. The compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent(s) Key Properties Reference
5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol 4-Methoxyphenoxymethyl Synthesized for anticancer studies (MMP-9 inhibition); no direct activity data reported.
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol 4-Chlorophenoxymethyl Antioxidant activity: 89% H₂O₂ scavenging at 0.32–0.93 mg/mL; antibacterial (Gram ±) .
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol 2,4-Dichlorophenyl Precursor for Rho/Myocardin inhibitors; high yield (85%) via Method C .
5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol 4-Trifluoromethylphenyl Used in antimicrobial QSAR studies; reduced cytotoxicity compared to POT derivatives .
5-(2-Methyl-1H-benzimidazol-1-yl)methyl derivatives Benzimidazole-linked Moderate antifungal activity (e.g., against Candida albicans) .

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and chloro/trifluoromethyl (electron-withdrawing) substituents influence bioactivity. For example, the 4-chlorophenoxy derivative exhibits stronger antioxidant activity (89% H₂O₂ scavenging) compared to methoxy analogs, likely due to enhanced radical stabilization .
  • Antimicrobial Activity: Chloro-substituted derivatives (e.g., 4-chlorophenoxy) show broad-spectrum antibacterial activity, while benzimidazole-linked analogs target fungi .
  • Cytotoxicity : Trifluoromethylphenyl derivatives (e.g., POTT) demonstrate lower cytotoxicity than halogenated analogs, suggesting improved therapeutic indices .

Key Observations:

  • Synthetic Efficiency : Halogenated derivatives (e.g., 2,4-dichlorophenyl) generally achieve higher yields (85–90%) compared to bulky substituents like trifluoromethyl (59–86%) .
  • Chromatographic Behavior : Electron-withdrawing groups (e.g., trifluoromethyl) increase HPLC retention times (7.75 min) due to enhanced polarity .

Pharmacological Activity Comparison

Key Observations:

  • Antioxidant Potency: Chlorophenoxy derivatives outperform methoxy analogs, likely due to stabilization of radical intermediates via chlorine’s inductive effect .
  • Antimicrobial Specificity: Thiazole- and benzimidazole-linked derivatives show narrower-spectrum activity compared to halogenated phenoxy analogs .

Biological Activity

5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring with a thiol functional group and a methoxyphenyl group attached via a methylene bridge. Its molecular formula is C10H10N2O3SC_{10}H_{10}N_2O_3S with a molecular weight of approximately 238.26 g/mol. The unique structural attributes contribute to its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Condensation : Primary amines react with corresponding aldehydes in methanol.
  • Reduction : The resulting Schiff bases are reduced using sodium borohydride in methanol and dichloromethane at room temperature.

Biological Activity

This compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The thiol group in the structure contributes to its antioxidant activity, which is vital for mitigating oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies suggest that derivatives of oxadiazole compounds may exhibit anticancer properties by inhibiting tumor growth through various mechanisms .

The mechanism of action for this compound involves:

  • Protein Interaction : The compound can interact with specific proteins and enzymes, modulating their functions.
  • Oxidative Stress Modulation : By acting as an antioxidant, it helps in reducing cellular damage caused by reactive oxygen species (ROS).

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(Phenyl)-1,3,4-oxadiazole-2-thiolPhenyl group instead of methoxyphenylExhibits strong antibacterial activity
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiolChlorine substituent on phenylEnhanced potency against certain bacterial strains
5-(Methoxyphenyl)-1,3,4-thiadiazole-2-thiolThiadiazole ring instead of oxadiazoleDifferent mechanism of action; potential anti-inflammatory effects

Case Studies

Several studies have investigated the biological activity of related oxadiazole derivatives:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of synthesized oxadiazoles against E. coli and Klebsiella pneumoniae, demonstrating that modifications to the oxadiazole structure can enhance antibacterial potency .
  • Anticancer Research : Research has indicated that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through ROS generation .

Q & A

Q. What are the optimal synthetic routes for 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction yields be improved?

The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by nucleophilic substitution. Key steps include:

  • Cyclization : Using hydrazine-carbodithioate intermediates under reflux with methanol or ethanol as solvents .
  • Nucleophilic substitution : Reacting the oxadiazole core with 4-methoxyphenoxymethyl groups in basic conditions (e.g., KOH/DMF) . To improve yields, optimize reaction time (monitored via TLC) and use anhydrous solvents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–7.2 ppm) .
  • IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and C=N/C-O-C bonds in the oxadiazole ring (~1600–1650 cm⁻¹) .
  • Elemental analysis : Validates purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically ranging 8–64 µg/mL .
  • Zone of inhibition : Use agar disc diffusion at concentrations ≥50 µg/mL. Note that thiol-containing compounds may require anaerobic conditions for stability .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Storage : Keep in amber vials at 2–8°C to prevent thiol oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiol group in this compound?

  • DFT calculations : Use Gaussian or COMSOL to map electron density at the thiol sulfur, predicting nucleophilic attack sites .
  • Molecular docking : Simulate interactions with enzymes like dihydrofolate reductase (DHFR) to rationalize antimicrobial mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole-thiol derivatives?

  • Batch variability : Confirm compound purity via HPLC and elemental analysis .
  • Strain-specific effects : Re-test under standardized CLSI guidelines using ATCC reference strains .
  • Solubility adjustments : Use DMSO/PBS mixtures (≤2% DMSO) to improve bioavailability in assays .

Q. How can reaction conditions be optimized for selective functionalization of the oxadiazole ring?

  • Temperature control : Maintain 60–70°C during alkylation to avoid ring-opening side reactions .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling reactions at the C-5 position .
  • Protecting groups : Temporarily block the thiol with trityl groups to direct substitution regioselectivity .

Q. What advanced techniques characterize degradation products of this compound under oxidative conditions?

  • LC-MS/MS : Identify disulfide dimer formation (m/z ~500–550) .
  • X-ray crystallography : Resolve structural changes in aged samples stored under ambient light .

Methodological Guidelines

  • Experimental design : Use factorial DoE (Design of Experiments) to simultaneously vary solvent, temperature, and catalyst loading .
  • Data validation : Cross-reference NMR/IR results with computational spectra (e.g., ACD/Labs or ChemDraw) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
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5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol

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